Trimetazidine

Catalog No.
S585512
CAS No.
5011-34-7
M.F
C14H22N2O3
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimetazidine

CAS Number

5011-34-7

Product Name

Trimetazidine

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3

InChI Key

UHWVSEOVJBQKBE-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC

Synonyms

1-(2,3,4-Trimethoxybenzyl)piperazine · 2 HCl

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC
  • Improved Symptoms and Exercise Tolerance

    Research has shown that trimetazidine can increase the time it takes for angina symptoms to develop during exercise (). It also reduces the frequency of angina attacks and the need for nitrate medications used for angina relief ().

  • Mechanism of Action

    The exact mechanism by which trimetazidine works in angina is still being investigated. However, scientific evidence suggests it acts by improving cellular metabolism within the heart muscle during periods of ischemia (reduced blood flow) (). This may involve optimizing the production of Adenosine Triphosphate (ATP), the primary energy source for cells, and protecting cells from damage caused by oxygen deprivation.

Trimetazidine in Heart Failure

While primarily used for angina, scientific research is exploring the potential application of trimetazidine in heart failure, a condition where the heart weakens and struggles to pump blood effectively.

  • Symptomatic Improvement: Studies have shown that trimetazidine can improve symptoms of heart failure, such as exercise capacity and frequency of angina attacks, even if it doesn't significantly improve a measure of heart function called ejection fraction ().

Trimetazidine is a piperazine derivative, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine. It is primarily utilized as an antianginal agent for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Trimetazidine is recognized for its unique mechanism of action that enhances myocardial energy metabolism by shifting the substrate preference from fatty acid oxidation to glucose oxidation, thereby optimizing ATP production under ischemic conditions .

Trimetazidine's exact mechanism of action remains under investigation, but its primary effect is believed to be:

  • Improved cellular metabolism: By inhibiting fatty acid oxidation, Trimetazidine promotes the use of glucose, a more efficient fuel source for the heart muscle during periods of ischemia [, ]. This helps maintain heart cell function and reduces damage caused by oxygen deprivation.
  • Toxicity: Generally well-tolerated, but side effects like dizziness, nausea, and movement disorders have been reported [].
  • Contraindications: Trimetazidine is not recommended for individuals with Parkinson's disease, severe kidney issues, or hypersensitivity to the medication [].

Trimetazidine undergoes various metabolic transformations in the body. Key reactions include:

  • Oxidation: The piperazine ring can be oxidized to form trimetazidine ketopiperazine.
  • N-alkylation: It can be N-formylated, N-acetylated, or N-methylated, resulting in metabolites such as N-formyltrimetazidine and N-acetyltrimetazidine.
  • Demethylation: The compound can also be demethylated at various positions on the 2,3,4-trimethoxybenzyl moiety .

These metabolic pathways lead to the formation of several metabolites that are primarily eliminated via renal excretion.

Trimetazidine's primary biological activity involves its role as a metabolic agent that protects myocardial cells during ischemic episodes. By inhibiting long-chain 3-ketoacyl-CoA thiolase, it reduces fatty acid oxidation and promotes glucose oxidation. This shift is crucial because glucose metabolism requires less oxygen than fatty acid metabolism, thus preserving ATP levels in oxygen-deprived conditions . Additionally, trimetazidine has been shown to improve coronary flow reserve and reduce the frequency of angina attacks without exerting negative inotropic effects or significant vasodilatory actions .

Trimetazidine can be synthesized through several methods, primarily involving piperazine derivatives and substituted aromatic compounds. A common synthetic route includes:

  • Formation of the piperazine core: Starting with piperazine and reacting it with a suitable aromatic aldehyde (such as 2,3,4-trimethoxybenzaldehyde).
  • Condensation reaction: The reaction typically involves heating the components in the presence of an acid catalyst to facilitate condensation.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade trimetazidine .

Trimetazidine is primarily used for:

  • Treatment of Angina Pectoris: It helps alleviate symptoms associated with angina by improving myocardial energy metabolism.
  • Potential Use in Other Conditions: Research suggests possible applications in treating conditions like heart failure and diabetic cardiomyopathy due to its metabolic effects on cardiac tissue .

Trimetazidine shares similarities with several other compounds used for cardiac conditions. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
RanolazineInhibits late sodium currentReduces angina without affecting heart rate
NicorandilActs as a potassium channel openerProvides vasodilation while protecting myocardium
Isosorbide MononitrateNitric oxide donorPrimarily used for vasodilation
Beta-blockers (e.g., Metoprolol)Decrease heart rate and contractilityCommonly prescribed but may have negative inotropic effects

Trimetazidine's unique ability to enhance glucose oxidation while inhibiting fatty acid metabolism distinguishes it from these compounds, making it particularly effective under ischemic conditions where oxygen supply is limited .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.16304257 g/mol

Monoisotopic Mass

266.16304257 g/mol

Heavy Atom Count

19

Application

Trimetazidine is an anti-ischemic (anti-anginal) metabolic agent, which improves myocardial glucose utilization through inhibition of fatty acid metabolism, also known as fatty acid oxidation inhibitor.

UNII

N9A0A0R9S8

Drug Indication

Trimetazidine is indicated for the symptomatic treatment of stable angina pectoris in patients inadequately controlled or intolerant to first line therapies.

Mechanism of Action

During myocardial ischemia, anaerobic metabolism takes over, increasing levels of lactic acid. The decreased intracellular pH and increased concentration of protons activates sodium-hydrogen and sodium-calcium antiport systems, raising intracellular calcium concentrations, finally leading to decreased contractility. This injury to the myocardium raises concentrations of catecholamines, which activate hormone sensitive lipase, and increasing fatty acid concentrations in plasma. When the myocardium is repurfused, fatty acid oxidation becomes the dominant form of ATP production, maintaining an acidic pH, and further exacerbating the injury. The mechanism of action of trimetazidine is not fully understood. Trimetazidine may inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long chain fatty acid β-oxidation but not glycolysis in the myocardium. The decreased long chain fatty acid β-oxidation is compensated for by increased use of glucose, preventing a lowered myocardial pH, and further decreases in contractility. However, another study suggests that 3-ketoacyl coenzyme A thiolase may not be trimetazidine's target, and that this mechanism may be incorrect.

Absorption Distribution and Excretion

In elderly patients, a 35 mg oral modified release tablet reaches a mean Cmax of 115 µg/L, with a Tmax of 2.0-5.0 hours, and a mean AUC0-12 of 1104 h\*µg/L. In young, healthy patients, the same dose reaches a mean Cmax of 91.2 µg/L, with a Tmax of 2.0-6.0 hours, and an AUC0-12h 720 h\*µg/L.
Trimetazidine is 79-84% eliminated in the urine, with 60% as the unchanged parent compound. In a study of 4 healthy subjects, individual metabolites made up 0.01-1.4% of the dose recovered in urine. In the urine, 2-desmethyltrimetazidine made up 0-1.4% of the recovered dose, 3- and 4-desmethyltrimetazidine made up 0.039-0.071% each, N-methyltrimetazidine made up 0.015-0.11%, trimetazidine ketopiperazine made up 0.011-0.4%, N-formyltrimetazidine made up 0.035-0.42%, N-acetyltrimetazidine made up 0.016-0.19%, desmethyl trimetazidine O-sulphate made up 0.01-0.65%, and an unknown metabolite made up0.026-0.67%.
The volume of distribution of trimetazidine is 4.8 L/kg.
Trimetazidine clearance is strongly correlated with creatinine clearance. In eldery patients with a creatinine clearance of 72 ± 8 mL/min, trimetazidine clearance was 15.69 L/h. In young, healthy patients with a creatinine clearance of 134 ± 18 mL/min, trimetazidine clearance was 25.2 L/h.

Metabolism Metabolites

Trimetazidine can be oxidized at the piperazine ring to form trimetazidine ketopiperazine. Trimetazidine can also be N-formylated, N-acetylated, or N-methylated at the piperazine ring to form N-formyltrimetazidine, N-acetyltrimetazidine, and N-methyltrimetazidine respectively. Alternatively, trimetazidine can be demethylated at the 2, 3, or 4 position of the 2,3,4-trimethoxybenzyl moiety to form 2-desmethyltrimetazidine, 3-desmethyltrimetazidine, or 4-desmethyltrimetazidine. The desmethyltrimetazidine metabolites can undergo sulfate conjugation or glucuronidation prior to elimination.

Wikipedia

Trimetazidine

Biological Half Life

In young, healthy subjects, the half life of trimetazidine is 7.81 hours. In patients over 65, the half life increases to 11.7 hours.

Dates

Modify: 2023-08-15
Kantor PF, Lucien A, Kozak R, Lopaschuk GD: The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circ Res. 2000 Mar 17;86(5):580-8. [PMID:10720420]
Reymond F, Steyaert G, Carrupt PA, Morin D, Tillement JP, Girault HH, Testa B: The pH-partition profile of the anti-ischemic drug trimetazidine may explain its reduction of intracellular acidosis. Pharm Res. 1999 May;16(5):616-24. [PMID:10350001]
Barre J, Ledudal P, Oosterhuis B, Brakenhoff JP, Wilkens G, Sollie FA, Tran D: Pharmacokinetic profile of a modified release formulation of trimetazidine (TMZ MR 35 mg) in the elderly and patients with renal failure. Biopharm Drug Dispos. 2003 May;24(4):159-64. [PMID:12698499]
Sun S, Long C, Tao C, Meng S, Deng B: Ultrasonic microdialysis coupled with capillary electrophoresis electrochemiluminescence study the interaction between trimetazidine dihydrochloride and human serum albumin. Anal Chim Acta. 2014 Dec 3;851:37-42. doi: 10.1016/j.aca.2014.08.012. Epub 2014 Aug 13. [PMID:25440662]
MacInnes A, Fairman DA, Binding P, Rhodes Ja, Wyatt MJ, Phelan A, Haddock PS, Karran EH: The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circ Res. 2003 Aug 8;93(3):e26-32. doi: 10.1161/01.RES.0000086943.72932.71. Epub 2003 Jul 17. [PMID:12869391]
Jackson PJ, Brownsill RD, Taylor AR, Resplandy G, Walther B, Schwietert HR: Identification of trimetazidine metabolites in human urine and plasma. Xenobiotica. 1996 Feb;26(2):221-8. doi: 10.3109/00498259609046702. [PMID:8868005]
Mehrotra TN, Bassadone ET: Trimetazidine in the treatment of angina pectoris. Br J Clin Pract. 1967 Nov 11;21(11):553-4. [PMID:4864732]
Brodbin P, O'Connor CA: Trimetazidine in the treatment of angina pectoris. Br J Clin Pract. 1968 Sep;22(9):395-6. [PMID:4970482]
Icelandic Medicines Agency: Trimetazidine Oral Modified Release Tablets (Summary of Product Characteristics)
EMA Assessment Report: Trimetazidine Containing Medicinal Products
Cayman Chemical: Trimetazidine MSDS

Explore Compound Types